molecular formula C13H14N4O5S B12902843 N-(4-Aminobenzene-1-sulfonyl)-N-(6-methoxypyridazin-3-yl)glycine CAS No. 61429-02-5

N-(4-Aminobenzene-1-sulfonyl)-N-(6-methoxypyridazin-3-yl)glycine

Cat. No.: B12902843
CAS No.: 61429-02-5
M. Wt: 338.34 g/mol
InChI Key: GUUHHAODXCFSIX-UHFFFAOYSA-N
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Description

2-(4-Amino-N-(6-methoxypyridazin-3-yl)phenylsulfonamido)acetic acid is a complex organic compound that features a sulfonamide group, a pyridazine ring, and an amino acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-N-(6-methoxypyridazin-3-yl)phenylsulfonamido)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide with glycine under specific conditions to form the target compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-N-(6-methoxypyridazin-3-yl)phenylsulfonamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

2-(4-Amino-N-(6-methoxypyridazin-3-yl)phenylsulfonamido)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-N-(6-methoxypyridazin-3-yl)phenylsulfonamido)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfonamide group is known to inhibit certain bacterial enzymes, which could explain its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-N-(6-methoxypyridazin-3-yl)phenylsulfonamido)acetic acid is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

61429-02-5

Molecular Formula

C13H14N4O5S

Molecular Weight

338.34 g/mol

IUPAC Name

2-[(4-aminophenyl)sulfonyl-(6-methoxypyridazin-3-yl)amino]acetic acid

InChI

InChI=1S/C13H14N4O5S/c1-22-12-7-6-11(15-16-12)17(8-13(18)19)23(20,21)10-4-2-9(14)3-5-10/h2-7H,8,14H2,1H3,(H,18,19)

InChI Key

GUUHHAODXCFSIX-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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